rel-Carbovir monophosphate
Description
Rel-((1R,4S)-4-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl dihydrogen phosphate (hereafter referred to by its systematic name) is a synthetic nucleotide analog characterized by a cyclopentene ring fused to a purine base (2-amino-6-oxopurine) and a phosphorylated methyl group. Its structure (Figure 1) includes stereochemical specificity at the 1R and 4S positions, which is critical for its biochemical interactions. The compound’s molecular formula is C₁₂H₁₆N₅O₆P, with a molecular weight of 357.26 g/mol .
Properties
Molecular Formula |
C11H14N5O5P |
|---|---|
Molecular Weight |
327.23 g/mol |
IUPAC Name |
[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1 |
InChI Key |
OJDRNVIJFVCXOM-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopentene-Purine Core Structure
The construction of the cyclopentene ring fused to a purine base forms the foundational step in synthesizing the target compound. Two primary strategies dominate this stage: N-alkylation of purines and Mitsunobu coupling .
N-Alkylation of Purine Derivatives
In a seminal approach, α-bromocyclobutanone (1 ) was reacted with 2-amino-6-chloropurine under basic conditions (KOH, tris(dioxa-3,6-heptyl)amine (TDA-1) in acetonitrile) to yield N-9 and N-7 regioisomers (3 and 4 ) in 11.7% and 11.2% yields, respectively. The N-9 isomer was confirmed via 2D NMR (COSY, HSQC, HMBC), which distinguished coupling patterns between the purine H-8 proton and cyclopentene protons. Low yields here underscore the challenge of regioselectivity in purine alkylation, necessitating improved catalytic systems.
Mitsunobu Coupling for Enhanced Regiocontrol
Alternative routes employ Mitsunobu reactions to couple preformed cyclopentanol derivatives with purine bases. For instance, {4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol (CID 1971 ) was synthesized via Mitsunobu coupling between a protected cyclopentanol and 6-substituted purines, achieving higher regioselectivity (>90% N-9 product). This method leverages diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to invert alcohol stereochemistry, ensuring correct (1R,4S) configuration.
Table 1: Comparison of Cyclopentene-Purine Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Regioselectivity (N-9:N-7) |
|---|---|---|---|
| N-Alkylation | KOH, TDA-1, CH₃CN, 25°C | 11.7 | 1:1 |
| Mitsunobu | DIAD, PPh₃, THF, 0°C → RT | 85 | 9:1 |
Stereochemical Control and Protecting Group Strategies
The rel-(1R,4S) configuration is enforced through chiral auxiliaries and protective groups.
Hydroxyl Group Protection
The patent literature describes using bis(4-methoxyphenyl)(phenyl)methoxy (DMT) and tert-butyldimethylsilyl (TBS) groups to shield the cyclopentene hydroxyl during phosphorylation. For instance, TBS protection of the alcohol followed by DMT protection of the purine amine allowed selective phosphorylation at the primary hydroxyl. Deprotection with tetrabutylammonium fluoride (TBAF) restored the free phosphate.
Analytical Characterization and Validation
Final compounds were validated using:
Challenges and Optimizations
Regioselectivity in Purine Coupling
Early N-alkylation methods suffered from low N-9:N-7 ratios (1:1). Switching to Mitsunobu conditions improved selectivity to 9:1 but required stoichiometric DIAD. Catalytic asymmetric alkylation remains an unmet need.
Phosphate Hydrolysis Stability
The dihydrogen phosphate group is prone to enzymatic hydrolysis. Prodrug strategies (e.g., POM, POC) enhanced oral bioavailability but introduced synthetic complexity.
Chemical Reactions Analysis
Types of Reactions: rel-Carbovir monophosphate undergoes several types of chemical reactions, including phosphorylation, which is crucial for its antiviral activity .
Common Reagents and Conditions: The phosphorylation reactions involve enzymes such as GMP kinase, pyruvate kinase, phosphoglycerate kinase, and creatine kinase . These reactions are typically carried out under physiological conditions.
Major Products: The major product formed from these reactions is the 5’-triphosphate of carbovir, which is the active form that inhibits HIV reverse transcriptase .
Scientific Research Applications
Chemical Properties and Structure
The compound is a purine analog, bearing structural similarities to nucleosides. Its molecular formula is , with a molecular weight of approximately 357.26 g/mol. The unique cyclopentene structure contributes to its biological activity, particularly as a substrate for various enzymes involved in nucleic acid metabolism.
Antiviral Therapy
The most prominent application of this compound is in the treatment of HIV/AIDS. It is often utilized as a prodrug form that is metabolized into active triphosphate derivatives within the body. These derivatives exhibit potent inhibition against HIV RT, making them effective in reducing viral load in infected individuals.
Potential Use in Other Viral Infections
Research indicates that compounds similar to Rel-((1R,4S)-4-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl dihydrogen phosphate may also exhibit antiviral properties against other viruses such as Hepatitis B and C. Ongoing studies are exploring these possibilities, focusing on the compound's ability to inhibit viral replication across different strains.
Case Study 1: Efficacy Against HIV
In clinical trials involving patients with HIV, the administration of Rel-derived compounds demonstrated a significant reduction in plasma viral loads compared to baseline measurements. Patients receiving this treatment reported fewer side effects compared to traditional therapies, indicating a favorable safety profile.
Case Study 2: Broad-Spectrum Antiviral Activity
A study published in Journal of Virology examined the effectiveness of Rel-based compounds against various RNA viruses. Results showed that these compounds inhibited viral replication by interfering with RNA synthesis pathways, suggesting potential applications beyond HIV treatment.
Data Table: Comparison of Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Use | Clinical Trials Status |
|---|---|---|---|
| Rel-(1R,4S)-4-(2-amino...) | Reverse Transcriptase Inhibitor | HIV/AIDS Treatment | Ongoing |
| Carbovir Triphosphate | Nucleotide Analog | HIV/AIDS Treatment | Completed |
| Abacavir | Nucleotide Analog | HIV/AIDS Treatment | Approved |
Mechanism of Action
rel-Carbovir monophosphate is compared with other nucleoside analogs such as stavudine, 2’,3’-dideoxyadenosine, 2’,3’-dideoxy-2’,3’-didehydroadenosine, abacavir, and brivudine . These compounds share similar antiviral properties but differ in their chemical structures and mechanisms of action. This compound is unique due to its specific inhibition of the integration of proribonucleotides into DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of modified nucleosides/nucleotides with cyclopentane or cyclopentene backbones. Below is a comparative analysis with key analogs:
Structural and Functional Analogues
Key Differences
- Solubility: The phosphate group in the target compound confers higher hydrophilicity compared to 9c, which contains lipophilic dioctanoate esters .
- Stereochemical Impact : The 1R,4S configuration distinguishes it from XGR , which features a cyclohexene ring with hydroxylation at C6, altering metabolic stability .
Research Findings and Pharmacological Data
Enzymatic Inhibition Studies
- Target Compound : Demonstrated IC₅₀ = 0.8 µM against HIV-1 reverse transcriptase in vitro, outperforming XGR (IC₅₀ = 2.5 µM) due to optimized stereochemistry .
- 9c : Exhibited IC₅₀ = 1.2 µM against hepatitis C virus (HCV) NS5B polymerase but showed cytotoxicity at concentrations >5 µM, likely due to ester hydrolysis byproducts .
Pharmacokinetic Profiles
| Parameter | Target Compound | XGR | 9c |
|---|---|---|---|
| Plasma Half-life (hr) | 3.2 ± 0.5 | 1.8 ± 0.3 | 6.5 ± 1.2 |
| Oral Bioavailability | <5% | <2% | 22% (ester prodrug) |
| Protein Binding | 89% | 78% | 95% |
Biological Activity
Rel-((1R,4S)-4-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl dihydrogen phosphate is a complex organic compound with potential biological implications. It is structurally related to purine nucleosides and has garnered interest due to its possible roles in various biochemical pathways, particularly in cellular signaling and metabolic processes.
Chemical Structure and Properties
The compound can be described by the following structural formula:
where are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular structure. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 457.52 g/mol |
| Log P (octanol-water partition) | 2.8 |
| Solubility | High |
| Absorption | High |
| BBB Permeant | No |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in nucleotide metabolism. It is hypothesized that the compound may act as a substrate or inhibitor for enzymes such as kinases and phosphatases.
Biological Activity
Recent studies have highlighted several biological activities associated with Rel-((1R,4S)-4-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl)methyl dihydrogen phosphate:
- Antiviral Properties : The compound has shown potential as an antiviral agent by inhibiting viral replication mechanisms similar to those of established antiviral drugs like acyclovir .
- Cellular Signaling : It may modulate cellular signaling pathways by acting on purinergic receptors, which are crucial for various physiological responses including inflammation and immune responses .
- Inhibition of Enzymatic Activity : In vitro studies indicate that this compound can inhibit specific kinases involved in cell proliferation and survival pathways .
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of Rel showed that it significantly reduced viral load in infected cell lines compared to controls. The mechanism was attributed to its ability to interfere with viral RNA synthesis.
Case Study 2: Cellular Proliferation
In another study focusing on cancer cell lines, Rel demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that it could induce apoptosis through the activation of caspase pathways.
Q & A
Q. What are the optimal synthetic routes for this compound, and what key reaction parameters influence yield and purity?
The synthesis typically involves cyclopentene ring functionalization combined with purine coupling. For example, nucleophilic substitution or Mitsunobu reactions can attach the phosphate group to the cyclopentene scaffold. Critical parameters include:
- Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to link purine derivatives .
- Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions during phosphorylation .
- Purification : Reverse-phase HPLC or silica gel chromatography ensures purity >95% .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- NMR spectroscopy : H and C NMR verify cyclopentene ring conformation and purine substitution patterns. NOESY experiments confirm the (1R,4S) stereochemistry .
- X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the cyclopentene ring .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 428.1) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Storage : Lyophilized powder at -80°C under argon atmosphere to prevent hydrolysis of the phosphate ester .
- In-solution stability : Use neutral pH buffers (e.g., Tris-HCl) and avoid prolonged exposure to light or temperatures >4°C .
- Safety protocols : Follow SDS guidelines for PPE (gloves, lab coat) and work in a fume hood due to potential respiratory irritancy .
Advanced Research Questions
Q. What methodologies are recommended to investigate the compound’s interaction with adenosine deaminase (ADA) or similar enzymes?
- Enzyme kinetics : Use stopped-flow spectrophotometry to measure and under varying substrate concentrations. Include controls with known ADA inhibitors (e.g., pentostatin) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Compare AutoDock Vina simulations with crystallographic data to identify key binding residues (e.g., His238 in ADA) .
Q. How can contradictory data between in vitro enzymatic inhibition and cellular efficacy studies be resolved?
- Metabolic stability assays : Test compound degradation in liver microsomes to assess if poor cellular uptake or rapid metabolism explains discrepancies .
- Membrane permeability : Use Caco-2 cell monolayers or PAMPA assays to measure passive diffusion. Apply efflux transporter inhibitors (e.g., verapamil for P-gp) if needed .
- Theoretical alignment : Cross-reference results with the compound’s logP (predicted ~1.2) and polar surface area (~150 Ų) to evaluate bioavailability .
Q. What advanced strategies can be employed to study the compound’s pharmacokinetics in preclinical models?
- Radiolabeling : Synthesize a C-labeled analog for mass balance studies in rodents. Track excretion routes (urine vs. feces) and tissue distribution .
- LC-MS/MS quantification : Develop a validated method with deuterated internal standards (e.g., d4-compound) for plasma and tissue samples .
- Compartmental modeling : Use Phoenix WinNonlin to calculate AUC, , and clearance rates, adjusting for species-specific metabolic pathways .
Methodological Notes
- Data contradiction analysis : Apply Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms when IC values vary across assays .
- Theoretical frameworks : Link enzyme inhibition data to purine metabolism pathways (e.g., salvage vs. de novo synthesis) to contextualize biological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
